molecular formula C11H22N2 B14183256 N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine CAS No. 920512-73-8

N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine

Cat. No.: B14183256
CAS No.: 920512-73-8
M. Wt: 182.31 g/mol
InChI Key: PGEMWHYQZLARDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine is a tertiary amine featuring a partially unsaturated tetrahydropyridine ring (3,4,5,6-tetrahydropyridin-2-yl) linked to an ethan-1-amine backbone substituted with two ethyl groups. This structure confers both lipophilic and basic properties, which may influence its pharmacokinetic behavior.

Properties

CAS No.

920512-73-8

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

N,N-diethyl-2-(2,3,4,5-tetrahydropyridin-6-yl)ethanamine

InChI

InChI=1S/C11H22N2/c1-3-13(4-2)10-8-11-7-5-6-9-12-11/h3-10H2,1-2H3

InChI Key

PGEMWHYQZLARDQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=NCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine typically involves the reaction of diethylamine with a suitable precursor of the tetrahydropyridine ring. One common method involves the reduction of a pyridine derivative followed by alkylation with diethylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques are employed to optimize the reaction conditions and minimize by-products. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. This compound may also participate in signaling pathways by acting as an agonist or antagonist, depending on the context of its application .

Comparison with Similar Compounds

Benzimidazole-Based Opioid Receptor Agonists

Compounds such as isotonitazene , metonitazene , and protonitazene share the N,N-diethyl-ethan-1-amine backbone but incorporate a benzimidazole core substituted with nitro and benzyl groups. These modifications confer high potency as opioid receptor agonists, with isotonitazene being approximately 20–100 times more potent than morphine .

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Pharmacological Activity Legal Status (Example Jurisdiction)
Target Compound Tetrahydropyridine None (unsaturated ring) C₁₁H₂₂N₂ 182.31 g/mol Not reported Not scheduled
Isotonitazene Benzimidazole 5-nitro, 4-(isopropoxy)benzyl C₂₃H₂₉N₅O₃ 435.51 g/mol μ-opioid agonist (high potency) Schedule I (U.S., EU)
Metonitazene Benzimidazole 5-nitro, 4-methoxybenzyl C₂₂H₂₇N₅O₃ 409.48 g/mol μ-opioid agonist Schedule I (U.S.)
Protonitazene Benzimidazole 5-nitro, 4-propoxybenzyl C₂₃H₂₉N₅O₃ 449.51 g/mol μ-opioid agonist Schedule I (U.S.)

Key Differences

  • Core Structure : The target compound’s tetrahydropyridine ring lacks the aromatic benzimidazole system, which is critical for high-affinity opioid receptor binding in isotonitazene analogs.
  • Substituents : The absence of nitro and benzyl groups in the target compound likely reduces its opioid receptor affinity compared to benzimidazole derivatives.

Piperidine and Tetrahydropyridine Derivatives

Example 14 from describes a compound with a fully saturated piperidine ring, synthesized via hydrogenation of a dihydropyridine precursor. The target compound’s tetrahydropyridine ring retains partial unsaturation, which may enhance its reactivity or alter bioavailability compared to saturated analogs .

Non-Opioid Structural Analogs

6-Acetyl-1,2,3,4-tetrahydropyridine (HMDB0030345) features a ketone group instead of the amine in the target compound. This structural variation is associated with flavor-enhancing properties (e.g., in baked goods) rather than neurological activity, highlighting the importance of the amine moiety in pharmacological applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.